molecular formula C25H26N2O B3518581 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)-4-quinolinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B3518581
M. Wt: 370.5 g/mol
InChI Key: FWIRIKKQJXFVTG-UHFFFAOYSA-N
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Description

“N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide” is a compound with the molecular formula C17H23NO2 . It’s structurally similar to the compound you’re asking about, but it has a methoxyphenyl group instead of a methylphenyl group .


Molecular Structure Analysis

The molecular structure of “N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide” includes a cyclohexenyl group, an ethyl group, and a methoxyphenyl group . The exact structure of “N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)-4-quinolinecarboxamide” might be similar, but with a methylphenyl group instead of a methoxyphenyl group.


Physical and Chemical Properties Analysis

“N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide” has a molecular weight of 273.37 g/mol . Its exact mass and monoisotopic mass are 273.172882913 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5 .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-18-9-5-6-12-20(18)24-17-22(21-13-7-8-14-23(21)27-24)25(28)26-16-15-19-10-3-2-4-11-19/h5-10,12-14,17H,2-4,11,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIRIKKQJXFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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